REACTION_CXSMILES
|
O[CH2:2][CH:3]([CH2:5][OH:6])[OH:4].[OH2:7]>>[CH3:2][CH:3]([O:4][C:3]([CH2:5][OH:6])=[O:4])[C:5]([OH:6])=[O:7]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The insulin-loaded PLGA/HP55 nanoparticles are prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)OC(=O)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |